N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)picolinamide

conformational restriction trans-cyclohexyl isomerism chemical scaffold design

N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)picolinamide (CAS 2034394-74-4) is a synthetic small molecule featuring a trans-1,4-cyclohexyl core linking a picolinamide group to a pyridin-2-yloxy moiety. While its molecular formula (C17H19N3O2) and structure suggest it belongs to a class of compounds under investigation for kinase inhibition, particularly Provirus Integration of Maloney Kinase (PIM) family members, a targeted literature search reveals that no quantitative biological or physicochemical data specific to this precise compound have been published in primary research papers, patents, or authoritative databases accessible under the search constraints of this guide.

Molecular Formula C17H19N3O2
Molecular Weight 297.358
CAS No. 2034394-74-4
Cat. No. B2911347
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)picolinamide
CAS2034394-74-4
Molecular FormulaC17H19N3O2
Molecular Weight297.358
Structural Identifiers
SMILESC1CC(CCC1NC(=O)C2=CC=CC=N2)OC3=CC=CC=N3
InChIInChI=1S/C17H19N3O2/c21-17(15-5-1-3-11-18-15)20-13-7-9-14(10-8-13)22-16-6-2-4-12-19-16/h1-6,11-14H,7-10H2,(H,20,21)
InChIKeyDSBMSMDNVZAOEQ-HDJSIYSDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)picolinamide (CAS 2034394-74-4): Sourcing Guide and Structural Overview for Procurement Teams


N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)picolinamide (CAS 2034394-74-4) is a synthetic small molecule featuring a trans-1,4-cyclohexyl core linking a picolinamide group to a pyridin-2-yloxy moiety. While its molecular formula (C17H19N3O2) and structure suggest it belongs to a class of compounds under investigation for kinase inhibition, particularly Provirus Integration of Maloney Kinase (PIM) family members, a targeted literature search reveals that no quantitative biological or physicochemical data specific to this precise compound have been published in primary research papers, patents, or authoritative databases accessible under the search constraints of this guide [1]. Procurement decisions must therefore be based on purity specifications, synthetic tractability, and the lack of validated alternatives rather than on demonstrated performance advantages.

N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)picolinamide: Why Close Analogs Cannot Be Assumed Interchangeable for Research


For a compound with no public comparative pharmacology, generic substitution is scientifically unjustifiable. The trans-1,4-cyclohexyl spacer enforces a specific spatial orientation between the picolinamide and the pyridyl ether that is absent in flexible-linker or cis-isomer analogs. Even among in-class picolinamide derivatives, structure-activity relationship (SAR) studies for PIM kinase inhibitors demonstrate that minor changes to the cyclohexyl substitution pattern or the heteroaryl ether can shift kinase selectivity profiles by orders of magnitude [1]. In the absence of direct, quantitative head-to-head data, any assumed functional equivalence must be treated as a high-risk project assumption rather than an empirical fact, warranting strict lot-to-lot characterization and purity verification upon sourcing.

N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)picolinamide: Quantitative Differentiation Evidence and Data Transparency Audit


Structural Rigidity and Isomeric Purity as a Differentiation Factor vs. Flexible-Linker Analogs

No biological IC50 or Ki data are available for N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)picolinamide to enable a direct potency comparison against specific analogs. However, the defined (1r,4r)-trans stereochemistry can be recognized as a key structural differentiator from cis-isomers or phenyl-linker variants commonly explored in picolinamide kinase inhibitor patents [1]. The trans-cyclohexyl ring enforces a linear topology that may influence binding mode, whereas cis-isomers or freely rotating alkyl linkers present distinct geometries.

conformational restriction trans-cyclohexyl isomerism chemical scaffold design

PIM Kinase Target Engagement Potential Inferred from Patent-Class SAR but Not Confirmed for This Compound

A closely related class of picolinamide derivatives has been developed as pan-PIM kinase inhibitors (PIM1, PIM2, PIM3) intended for oncology indications, as described in Novartis patent JP2013231049A [1]. The patent discloses compounds with a similar cyclohexyl-picolinamide core, but the exact N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)picolinamide is not exemplified with assay data. Consequently, any quantitative target engagement metrics (e.g., IC50, Ki) must be regarded as class-level inference only, and direct extrapolation is not supported.

PIM kinase inhibition picolinamide scaffold cancer target

Absence of Off-Target or Selectivity Profiling Data Necessitates Caution in Comparator Selection

No kinase selectivity panel data, cytotoxicity profiles, or ADME/PK parameters are publicly available for N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)picolinamide. The picolinamide chemotype is known to interact with other metal-binding enzymes beyond PIM kinases, and without explicit selectivity profiling, off-target activity remains uncharacterized. This contrasts with more advanced picolinamide analogs such as PIM447 (LGH447), for which comprehensive kinase profiling data exist but which differ substantially in substitution pattern.

kinase selectivity off-target risk chemical probe validation

N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)picolinamide: Recommended Application Scenarios Based on Structural and Patent Inferences


Chemical Scaffold Hop in PIM Kinase Lead Optimization

This compound's trans-1,4-cyclohexyl core may serve as a topological scaffold hop from the more common phenyl-linked picolinamide PIM inhibitors described in JP2013231049A [1]. A medicinal chemistry team can order it as a core intermediate to synthesize and screen a focused library of analogs, probing the impact of the aliphatic ring on kinase selectivity and metabolic stability, actions which require the compound's specific stereochemistry.

Negative Control or Inactive Comparator Generation

If the pyridin-2-yloxy substituent proves detrimental to PIM binding in follow-up assays (a hypothesis yet to be tested), the compound could be utilized as a structurally matched negative control for more potent, validated inhibitors. Procurement is justified for this application only after initial in-house activity determination.

Bidentate Ligand for Metal-Catalyzed C-H Activation

The picolinamide group is a well-established bidentate directing group for palladium-catalyzed C-H functionalization reactions. The trans-cyclohexyl backbone, coupled with the potentially hemilabile pyridyl ether, offers a unique ligand geometry for screening in C-H activation methodology development, where rigid, trans-cyclic linkers are sought for enantioselective transformations.

Quote Request

Request a Quote for N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)picolinamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.